7-Hydroxyoctanoic acid is a compound that has been studied in various contexts due to its potential biological activities. While the provided papers do not directly discuss 7-hydroxyoctanoic acid, they do provide insights into the effects and mechanisms of action of structurally related compounds, such as 7-hydroxymitragynine and 7-hydroxycoumarin. These compounds have been shown to interact with biological systems in ways that suggest potential therapeutic applications, ranging from analgesia to anti-cancer effects.
The mechanism of action of 7-hydroxymitragynine, an alkaloid structurally related to 7-hydroxyoctanoic acid, has been investigated in the context of its analgesic properties. Studies have demonstrated that 7-hydroxymitragynine exerts its effects primarily through the activation of mu-opioid receptors, which are responsible for its potent antinociceptive effects1 3. This interaction with opioid receptors is similar to that of morphine, although 7-hydroxymitragynine is structurally distinct from morphine. The compound has been shown to induce tolerance and cross-tolerance with morphine, as well as naloxone-induced withdrawal symptoms in mice1.
Another related compound, 7-hydroxycoumarin, has been studied for its anti-proliferative effects on human renal cell carcinoma cells. The compound's mechanism of action involves altering the phosphorylation status of various mitogen-activated protein kinases (MAPKs), which are associated with cellular differentiation and apoptosis2. Additionally, 7-hydroxycoumarin has been shown to protect against cisplatin-induced acute kidney injury by inhibiting necroptosis and promoting tubular epithelial cell proliferation through a Sox9-dependent mechanism5.
7-Hydroxymitragynine has been studied for its potential use as an analgesic due to its potent opioid-like effects. It has been found to be more potent than morphine in certain tests and may have a lower propensity to cause constipation, a common side effect of opioids1 3.
7-Hydroxycoumarin has demonstrated anti-proliferative effects against human renal cell carcinoma, suggesting its potential as a novel therapeutic agent for the treatment of this type of cancer2. Additionally, it has been shown to inhibit oncogene-induced transformation of murine fibroblasts, indicating its broader anti-cancer potential6.
The renoprotective effects of 7-hydroxycoumarin have been evaluated in the context of cisplatin-induced acute kidney injury. The compound has been found to significantly improve kidney function and reduce tubular damage by suppressing necroptosis and promoting cell proliferation5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: